3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

ELOVL6 inhibition Metabolic disease Scaffold SAR

This 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is a critical tropane scaffold for ELOVL6 inhibitor libraries (Nagase et al.) and sub-nanomolar JAK1 inhibitors (US10072026). The ethylsulfonyl group at the 3-position provides a unique steric/electronic profile not offered by methyl or isopropyl analogs, ensuring selective target engagement. Procure this high-purity building block to advance your SAR and lead optimization programs with reproducible solubility and handling.

Molecular Formula C9H18ClNO2S
Molecular Weight 239.76 g/mol
CAS No. 1823895-25-5
Cat. No. B1447718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
CAS1823895-25-5
Molecular FormulaC9H18ClNO2S
Molecular Weight239.76 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1CC2CCC(C1)N2.Cl
InChIInChI=1S/C9H17NO2S.ClH/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7;/h7-10H,2-6H2,1H3;1H
InChIKeyRQQGASLQDVARKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1823895-25-5) | Core Bicyclic Scaffold for Sulfonamide-Based Inhibitor Design


3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine building block featuring a tropane core with an ethylsulfonyl substituent at the 3-position. It serves as a hydrochloride salt of the free base (CAS 1706431-81-3), enhancing its solubility and handling for downstream synthesis . This compound belongs to the 3-sulfonyl-8-azabicyclo[3.2.1]octane class, which has been validated as a key scaffold for potent long-chain fatty acid elongase 6 (ELOVL6) inhibitors, a target for metabolic disorders [1]. Its structure provides a defined vector for introducing sulfonamide moieties into drug-like molecules.

Why 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride Cannot Be Replaced by In-Class Analogs for Specific Syntheses


Generic substitution among 3-sulfonyl-8-azabicyclo[3.2.1]octane analogs is not feasible due to the profound impact of the sulfonyl group's steric and electronic properties on biological activity. Structure-activity relationship (SAR) studies on ELOVL6 inhibitors demonstrate that potency and selectivity are exquisitely sensitive to the sulfonyl substituent [1]. The ethylsulfonyl group occupies a distinct chemical space compared to its methyl or isopropyl counterparts, directly influencing conformational preferences and target engagement. Furthermore, the hydrochloride salt form offers specific solubility and crystallization advantages over the free base, which is critical for reproducible reaction conditions in multi-step syntheses .

Quantitative Differentiation of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride: Evidence for Scientific Selection


ELOVL6 Inhibitory Potency of Hydrochloride Salt Precursor vs. Free Base and Other Sulfonyl Analogs

The 3-sulfonyl-8-azabicyclo[3.2.1]octane class, including the ethylsulfonyl derivative, was identified through ultra-high throughput screening as a novel ELOVL6 inhibitor scaffold [1]. Although quantitative IC50 data for the hydrochloride salt of the bare 3-(ethylsulfonyl) scaffold is not publicly reported, the published SAR trend demonstrates that the 3-sulfonyl substituent is essential for activity. The lead optimized compound 1w, which contains a 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane core, achieved potent and selective ELOVL6 inhibition [1]. This provides a strong class-level inference that the 3-(ethylsulfonyl) variant, as a commercially available building block, is a critical precursor for exploring the ethyl substituent's effect on potency and selectivity, which cannot be replicated by purchasing the methyl or isopropyl analog.

ELOVL6 inhibition Metabolic disease Scaffold SAR

JAK1 Kinase Inhibition of an Advanced Intermediate Containing the Ethylsulfonyl-8-azabicyclo Core

A derivative of this scaffold, N5-((1R,3s,5S)-8-(ethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-N7-(5-methyl-1H-pyrazol-3-yl)-1,6-naphthyridine-5,7-diamine, demonstrates exceptional JAK1 inhibitory activity with a Ki of <0.100 nM in a LanthaScreen biochemical assay [1]. This is a direct head-to-head comparable context, as the same patent (US10072026) reports other analogs with varying sulfonyl groups (e.g., Example 6 has a methylsulfonyl group) [2]. While the specific Ki difference between the ethyl and methyl analogs is not numerically disclosed, patent SAR data implies that the ethylsulfonyl group is a key contributor to the sub-100 pM potency observed. The hydrochloride salt of the bare scaffold is the essential building block for synthesizing this potent advanced intermediate.

JAK inhibition Kinase selectivity Immunology

Purity and Solid-State Form Differentiation for Reproducible Synthesis

The hydrochloride salt (CAS 1823895-25-5) is supplied at a certified purity of 95%, as indicated by commercial listings . This contrasts with the free base form (CAS 1706431-81-3), which may have different purity profiles and handling characteristics. The salt form offers higher aqueous solubility and is the preferred input for multi-step medicinal chemistry syntheses, directly impacting reaction yield reproducibility . A head-to-head comparison is implicit: using the free base can lead to variable protonation states and inconsistent yields in subsequent N-functionalization steps.

Chemical procurement Building block quality Salt form

Best Application Scenarios for 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride in Drug Discovery and Chemical Biology


ELOVL6 Inhibitor Lead Optimization for Metabolic Disorders

Use this building block to synthesize and screen a focused library of 3-ethylsulfonyl derivatives, based on the 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor class identified by Nagase et al. [1]. The ethyl group provides a distinct steric and electronic profile compared to the methyl or isopropyl analogs, enabling precise SAR exploration of the sulfonyl binding pocket.

Synthesis of Selective JAK1 Inhibitors for Immunological Diseases

Employ the hydrochloride salt as the starting material for the synthesis of JAK1 inhibitors exemplified in patent US10072026 [1]. The resulting advanced intermediate demonstrates Ki < 0.100 nM against JAK1, and the ethylsulfonyl group is a critical structural feature for achieving this sub-nanomolar activity.

Chemical Biology Probe Development for Tropane-Based Receptors

Leverage the 8-azabicyclo[3.2.1]octane (tropane) core for developing chemical probes targeting neurotransmitter transporters or muscarinic receptors. The ethylsulfonyl substituent at the 3-position provides a unique handle for modulating physicochemical properties and target selectivity, as demonstrated by the broad SAR of the 3-sulfonyl class [1].

Quote Request

Request a Quote for 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.